

Application Notes: VA5 Phage Therapy for Vibrio Control in Shrimp Aquaculture

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Compound of Interest

Compound Name: VA5

Cat. No.: B15580924

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Introduction

Vibrio species, particularly *Vibrio alginolyticus* and *Vibrio parahaemolyticus*, are significant pathogens in shrimp aquaculture, responsible for diseases like Vibriosis and Acute Hepatopancreatic Necrosis Disease (AHPND), which lead to substantial economic losses.[1][2][3][4] The rise of antibiotic-resistant bacteria necessitates alternative control strategies.[2][4] Bacteriophage (phage) therapy presents a promising, eco-friendly alternative, utilizing naturally occurring viruses that specifically infect and lyse bacteria.[5][6] Phage **VA5**, a lytic phage isolated from seafood aquaculture water, has demonstrated significant efficacy against *Vibrio alginolyticus* and shows potential as a biocontrol agent in shrimp farming.[1][7] These notes provide detailed characteristics and protocols for the application of phage **VA5**.

1. Phage **VA5** Characteristics

Phage **VA5** is a lytic bacteriophage with a long tail, belonging to the class Caudoviricetes.[1][8] It possesses a circular double-stranded DNA (dsDNA) genome and exhibits characteristics suitable for therapeutic applications, including a rapid lytic cycle and stability across a range of environmental conditions.[1][7]

Table 1: Biological and Genomic Characteristics of Phage **VA5**

Parameter	Value	Reference
Host Bacterium	Vibrio alginolyticus	[1]
Morphology	Long-tailed phage	[1]
Genome Type	Circular dsDNA	[1]
Genome Size	35,866 bp	[1]
G+C Content	46%	[1]
Optimal MOI	1	[1] [7]
Latency Period	20 minutes	[1] [7]
Burst Period	30 minutes	[1] [7]
Burst Size	92.26 PFU/cell	[1] [7]
pH Stability Range	2 - 10	[1] [7]

| Temperature Stability | -20°C to 70°C [\[1\]](#)[\[7\]](#) |

2. In Vivo Efficacy Data

Studies on shrimp (*Litopenaeus vannamei*) have demonstrated that **VA5** phage therapy can significantly reduce mortality caused by *V. alginolyticus* infection. The therapeutic effect is dose-dependent, with higher phage concentrations leading to increased survival rates.[\[1\]](#)

Table 2: Efficacy of Phage **VA5** in *V. alginolyticus*-Infected Shrimp

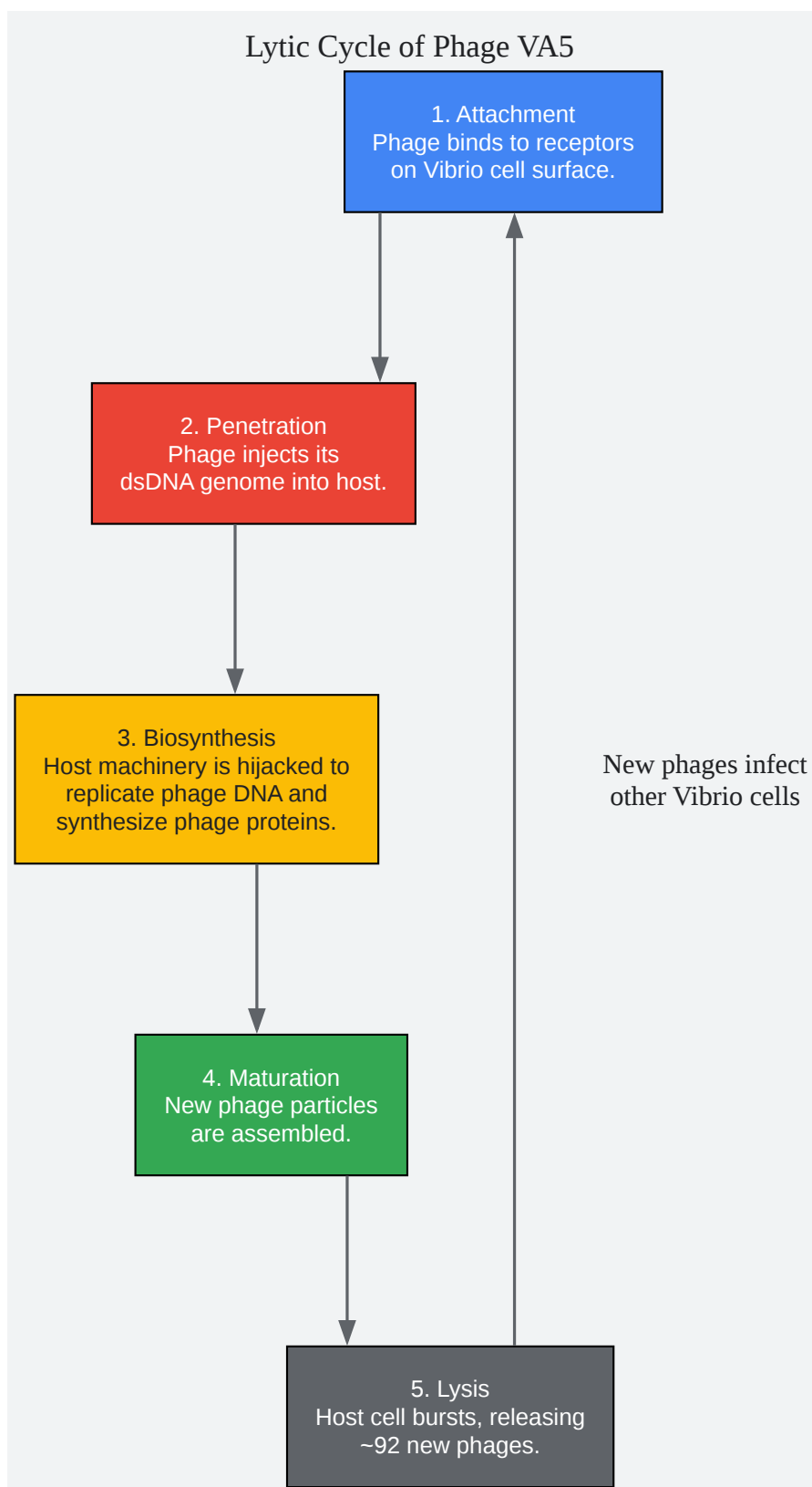
Group	Treatment	Mortality Rate at 24h
VA	V. alginolyticus injection (1.68×10^8 cfu/mL)	High (exact % not specified, but significantly higher than BP groups)
BP-0.8	V. alginolyticus injection + 0.8 mL phage spray (1×10^7 pfu/mL)	Lower than VA group
BP-1.5	V. alginolyticus injection + 1.5 mL phage spray (1×10^7 pfu/mL)	Lower than BP-0.8 group
BP-2.0	V. alginolyticus injection + 2.0 mL phage spray (1×10^7 pfu/mL)	Lowest mortality rate among treated groups
P	Phage spray only	Lower mortality than control group (CK)
CK	Control (no treatment)	Baseline mortality

(Data summarized from the study by Li et al., 2023)[1]

3. Visualized Workflows and Mechanisms

3.1. Phage **VA5** Lytic Cycle

The lytic cycle is the reproductive process of the **VA5** phage, which culminates in the destruction of the host Vibrio cell.[9][10] This rapid replication is key to its therapeutic effect.[2]

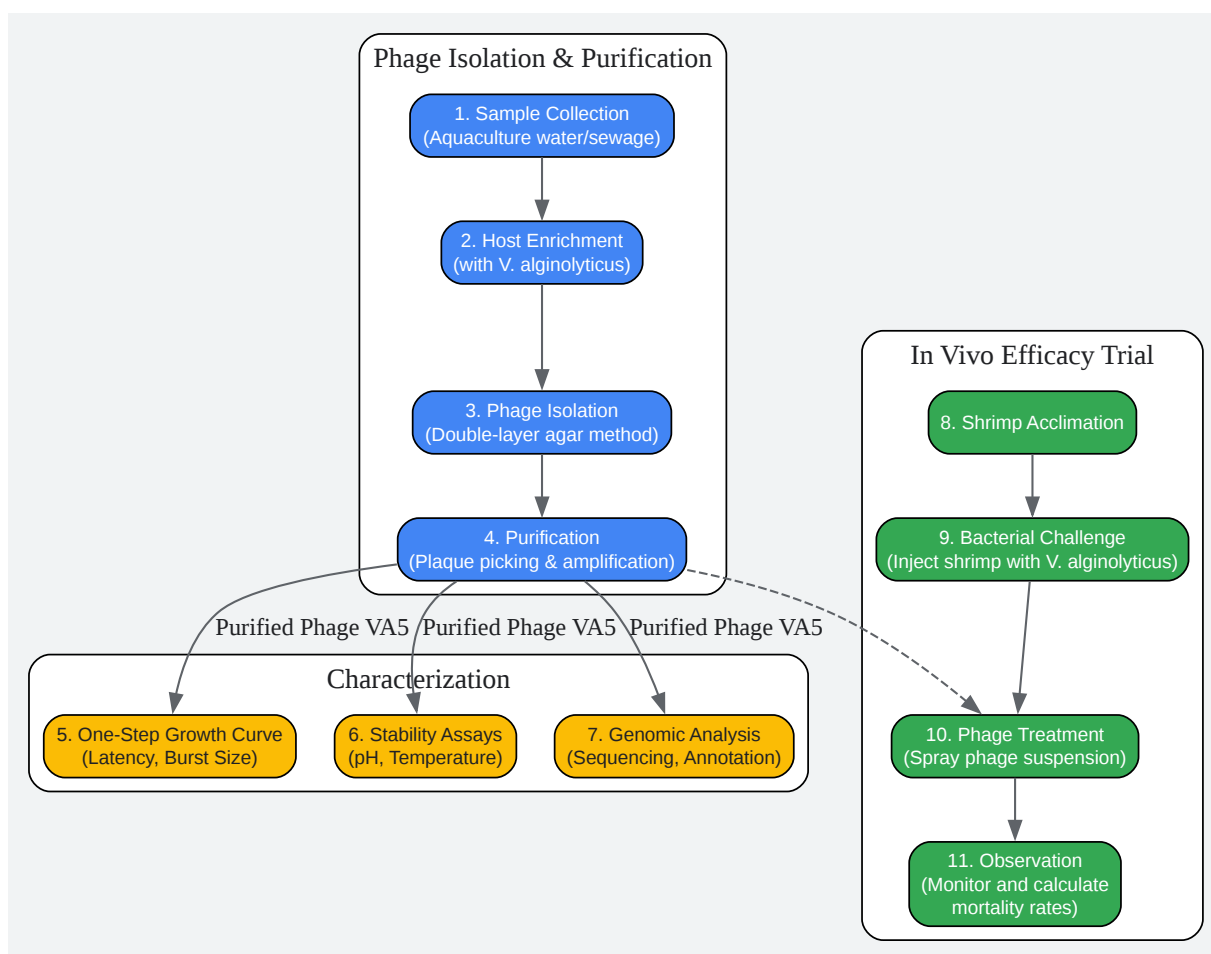


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Caption: The five stages of the **VA5** phage lytic replication cycle.

3.2. Experimental Workflow for VA5 Efficacy Testing

The process of isolating, characterizing, and testing the efficacy of a bacteriophage involves a systematic workflow from environmental sampling to in vivo challenge studies.[1]



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Caption: Workflow for isolation and evaluation of Phage **VA5**.

Experimental Protocols

Protocol 1: Phage **VA5** Isolation (Double-Layer Agar Plate Method)

This protocol is adapted from the method used to isolate phage **VA5**.[\[1\]](#)

Materials:

- Seafood aquaculture water or environmental sewage samples
- *Vibrio alginolyticus* host culture (in logarithmic growth phase)
- SM buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 8 mM MgSO₄·7H₂O, 0.01% gelatin)
- LB broth and LB agar plates
- Soft top agar (LB broth with 0.7% agar)
- Centrifuge and 0.22 µm filters

Method:

- Enrichment: Mix 50 mL of the water sample with 50 mL of double-strength LB broth and 1 mL of logarithmic phase *V. alginolyticus* culture.
- Incubate at 37°C with shaking (200 rpm) for 12-18 hours.
- Centrifugation: Centrifuge the enriched culture at 10,000 × g for 10 minutes at 4°C.
- Filtration: Filter the resulting supernatant through a 0.22 µm sterile filter to remove bacterial cells. The filtrate contains the phages.
- Plaque Assay: Mix 100 µL of the phage filtrate with 200 µL of logarithmic phase *V. alginolyticus* culture. Incubate at 37°C for 15-20 minutes to allow for phage adsorption.
- Add the mixture to 5 mL of molten soft top agar (cooled to ~45°C), mix gently, and pour evenly over a pre-warmed LB agar plate.

- Allow the top agar to solidify, then incubate the plate inverted at 37°C for 8-12 hours.
- Purification: Observe the plate for clear zones (plaques). Pick a single, well-isolated plaque with a sterile pipette tip, transfer it to 1 mL of SM buffer, and repeat the plaque assay (steps 5-7) at least three times to ensure a pure phage isolate.

Protocol 2: One-Step Growth Curve Analysis

This protocol determines the key lytic cycle parameters: latency period and burst size.^[1]

Materials:

- Purified high-titer phage **VA5** stock
- Logarithmic phase *V. alginolyticus* culture
- LB broth
- Centrifuge, incubator shaker
- Materials for plaque assay (Protocol 1)

Method:

- Infection: Mix the phage stock with the *V. alginolyticus* culture at an optimal Multiplicity of Infection (MOI) of 1.
- Allow phages to adsorb to the bacteria by incubating at 37°C for 20 minutes.
- Removal of Unadsorbed Phages: Centrifuge the mixture at $15,777 \times g$ for 10 minutes at 4°C. Discard the supernatant containing unadsorbed phages.
- Synchronization: Resuspend the pellet (infected bacteria) in 10 mL of pre-warmed LB broth. This is considered time zero (t=0).
- Sampling: Incubate the culture at 37°C with shaking (200 rpm). Take samples every 10 minutes for a total of 180 minutes.

- Titration: Immediately determine the phage titer (PFU/mL) of each sample using the double-layer agar plate method.
- Analysis: Plot the phage titer against time.
 - Latency Period: The time interval from $t=0$ until the first rise in phage titer.
 - Burst Size: Calculated by dividing the average phage titer of the plateau phase by the initial concentration of infected bacterial cells.

Protocol 3: In Vivo Shrimp Challenge and Phage Therapy

This protocol evaluates the therapeutic efficacy of phage **VA5** in a live shrimp model.[\[1\]](#)

Materials:

- Healthy shrimp (*L. vannamei*), uniform in size
- Acclimation tanks with continuous oxygenation
- *V. alginolyticus* culture (1.68×10^8 cfu/mL)
- Phage **VA5** suspension (1×10^7 pfu/mL)
- Microsyringe and sprayer

Method:

- Acclimation: Acclimate shrimp in tanks for a suitable period before the experiment.
- Group Setup: Divide shrimp into experimental groups (e.g., 15 shrimp per group) as described in Table 2.
- Bacterial Challenge (VA and BP groups): Inject each shrimp in the muscle of the second body segment with 10 μ L of the *V. alginolyticus* solution.
- Phage Treatment (BP and P groups): One hour after the bacterial challenge, spray the designated volume (0.8 mL, 1.5 mL, or 2.0 mL) of phage **VA5** suspension onto the shrimp in

the BP groups. Spray the P group with phage solution without a prior bacterial challenge.

- Observation: Maintain all groups under continuous oxygenation. Monitor the shrimp at regular intervals (e.g., 0, 3, 6, 12, 24, 36 hours).
- Data Collection: Record the number of dead shrimp in each group at each time point.
- Calculation: Calculate the mortality rate for each group using the formula:
 - Mortality Rate (%) = (Number of Dead Shrimp / Initial Number of Shrimp) × 100%

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